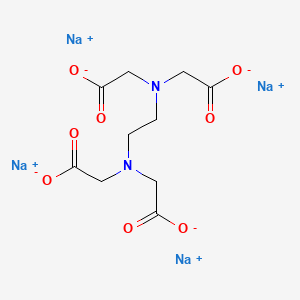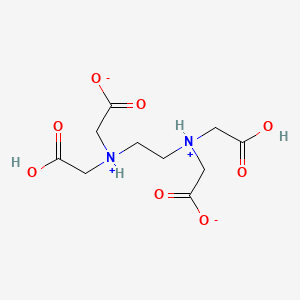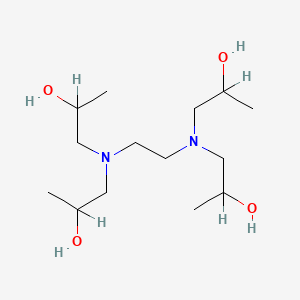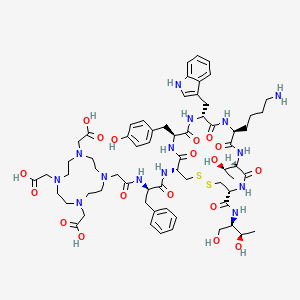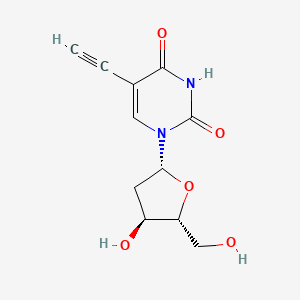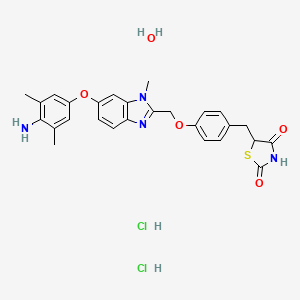
Elpamotide
描述
VEGFR2-169, also known as Elpamotide, is a peptide vaccine that targets the vascular endothelial growth factor receptor 2 (VEGFR2). This compound is primarily investigated for its potential in antiangiogenic therapy, particularly in the treatment of various cancers. VEGFR2-169 is designed to stimulate the immune system to attack tumor cells expressing VEGFR2, thereby inhibiting tumor growth and metastasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR2-169 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.
Cleavage: The final peptide is cleaved from the resin and purified.
The reaction conditions for SPPS usually involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection reagents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of VEGFR2-169 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels required for clinical applications.
化学反应分析
Types of Reactions
VEGFR2-169 primarily undergoes peptide bond formation during its synthesis. In terms of its biological activity, it does not typically undergo traditional chemical reactions like oxidation or reduction but rather engages in biochemical interactions with immune cells.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Deprotection Reagents: TFA
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products Formed
The major product formed is the VEGFR2-169 peptide itself, which is then formulated into a vaccine for therapeutic use.
科学研究应用
VEGFR2-169 has been extensively studied for its potential in cancer therapy. Its primary application is in the field of oncology, where it is used as a peptide vaccine to stimulate an immune response against tumor cells expressing VEGFR2. This approach aims to inhibit angiogenesis, the process by which new blood vessels form, thereby starving the tumor of nutrients and oxygen .
In addition to its use in cancer therapy, VEGFR2-169 is also being investigated for its potential in other diseases characterized by abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
作用机制
VEGFR2-169 exerts its effects by stimulating cytotoxic T lymphocytes (CTLs) to recognize and destroy cells expressing VEGFR2. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to CTLs. This interaction activates the CTLs, leading to the targeted killing of VEGFR2-expressing tumor cells .
相似化合物的比较
Similar Compounds
VEGFR1-1084: Another peptide vaccine targeting a different vascular endothelial growth factor receptor.
Bevacizumab: A monoclonal antibody that inhibits VEGF-A, a ligand for VEGFR2.
Sorafenib: A small molecule inhibitor that targets multiple kinases, including VEGFR2.
Uniqueness of VEGFR2-169
VEGFR2-169 is unique in its specificity for the VEGFR2 receptor and its mechanism of action as a peptide vaccine. Unlike small molecule inhibitors or monoclonal antibodies, VEGFR2-169 aims to harness the body’s immune system to achieve its therapeutic effects, potentially offering a more targeted and sustained response against tumors.
属性
CAS 编号 |
673478-49-4 |
|---|---|
分子式 |
C47H76N16O13 |
分子量 |
1073.2 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C47H76N16O13/c1-5-25(4)37(45(75)76)62-40(70)28(15-10-18-55-47(52)53)58-41(71)30(21-33(49)64)57-34(65)23-56-39(69)31(22-35(66)67)60-43(73)32-16-11-19-63(32)44(74)36(24(2)3)61-42(72)29(20-26-12-7-6-8-13-26)59-38(68)27(48)14-9-17-54-46(50)51/h6-8,12-13,24-25,27-32,36-37H,5,9-11,14-23,48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,71)(H,59,68)(H,60,73)(H,61,72)(H,62,70)(H,66,67)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t25-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1 |
InChI 键 |
ZAJHBCDPAUKEPU-GIKXZWSFSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
RFVPDGNRI |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Arg-Phe-Val-Pro-Asp-Gly-Asn-Arg-Ile arginyl-phenylalanyl-valyl-prolyl-aspartyl-glycyl-asparagyl-arginyl-isoleucine elpamotide RFVPDGNRI VEGFR2-169 peptide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



